molecular formula C22H19N5O B2825019 4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide CAS No. 612522-75-5

4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide

Cat. No. B2825019
CAS RN: 612522-75-5
M. Wt: 369.428
InChI Key: LUPJOKJOAVLOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[(4-Cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide” is a unique chemical with the linear formula C23H23N5O2 . It has a molecular weight of 401.472 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly listed in the sources I found. The compound has a molecular weight of 401.472 and a linear formula of C23H23N5O2 .

Scientific Research Applications

Cancer Therapy Applications

Research has explored the development of benzimidazole carboxamide PARP inhibitors, exhibiting potent activity against PARP-1 and PARP-2 enzymes, which are crucial for repairing DNA single-strand breaks. These inhibitors, such as ABT-888, show promise in enhancing the efficacy of chemotherapy and radiation therapy in cancer treatment due to their ability to impair DNA repair mechanisms in cancer cells (Penning et al., 2009).

Antiviral Activity

Benzamide-based 5-aminopyrazoles and their derivatives have been synthesized and tested for their antiviral activities, particularly against influenza A virus (subtype H5N1), commonly known as bird flu. Some of these compounds exhibited significant antiviral activities, indicating their potential as therapeutic agents for treating avian influenza (Hebishy et al., 2020).

Synthetic Methodologies for Heterocyclic Compounds

Several studies have focused on developing new synthetic routes to produce benzimidazole and related heterocycles. These compounds are of interest due to their broad range of biological activities. For instance, new synthesis pathways have been established for benzamide-based heterocycles, showcasing their applicability in generating novel compounds with potential biological activities (El‐Faham et al., 2013).

Potential Antifilarial Agents

Research into benzimidazole derivatives has also identified compounds with significant antifilarial activity, suggesting their use in treating filarial infections. These findings underscore the versatility of benzimidazole-based compounds in medicinal chemistry, including the potential development of new therapies for neglected tropical diseases (Ram et al., 1992).

Safety and Hazards

Sigma-Aldrich provides this compound as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . All sales are final .

properties

IUPAC Name

4-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O/c1-3-16-13(2)17(12-23)22-26-18-6-4-5-7-19(18)27(22)21(16)25-15-10-8-14(9-11-15)20(24)28/h4-11,25H,3H2,1-2H3,(H2,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPJOKJOAVLOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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